molecular formula C10H11NO4 B1365588 Dimethyl 4-aminoisophthalate CAS No. 63746-12-3

Dimethyl 4-aminoisophthalate

Cat. No.: B1365588
CAS No.: 63746-12-3
M. Wt: 209.2 g/mol
InChI Key: QWENMFNFBJHLTE-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of this compound can be traced to early investigations into aromatic amino acid derivatives and their ester forms. Historical research from the early twentieth century laid the groundwork for understanding aminophthalate compounds, with significant contributions documented as early as 1906 in foundational studies examining dimethyl 4-aminophthalate and its acyl derivatives. These pioneering investigations established the fundamental chemical properties and synthetic methodologies that would later influence the development of related isophthalate compounds.

The compound was first systematically cataloged in chemical databases in 2006, with subsequent modifications and updates reflecting ongoing research developments. The Chemical Abstracts Service assigned the registry number 63746-12-3 to this compound, facilitating standardized identification across research literature and commercial applications. This cataloging represented a milestone in the systematic organization of aminoisophthalate derivatives, enabling researchers to access standardized information about the compound's properties and synthetic applications.

The evolution of this compound research has been closely linked to advances in synthetic organic chemistry and materials science. Early synthetic approaches focused on direct functionalization of isophthalic acid derivatives, while contemporary methods have incorporated more sophisticated catalytic processes and selective reduction techniques. The compound's development trajectory reflects broader trends in organic synthesis, including the increasing emphasis on atom economy, reaction selectivity, and environmental considerations in chemical manufacturing processes.

Chemical Significance and Classification

This compound belongs to the class of aminoisophthalate compounds, characterized by the presence of amino functionality and ester groups positioned on an isophthalic acid backbone. The compound exhibits the molecular formula C₁₀H₁₁NO₄ with a molecular weight of 209.20 grams per mole, representing a well-defined aromatic structure with specific substitution patterns. The International Union of Pure and Applied Chemistry nomenclature designates this compound as dimethyl 4-aminobenzene-1,3-dicarboxylate, reflecting its systematic chemical structure and functional group arrangement.

The structural architecture of this compound features a benzene ring bearing an amino group at the 4-position and two methyl ester groups at the 1- and 3-positions. This substitution pattern creates a unique electronic environment that influences the compound's reactivity and physical properties. The presence of the electron-donating amino group and electron-withdrawing ester functionalities establishes a distinctive electronic distribution across the aromatic system, contributing to the compound's versatility in chemical transformations.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Density 1.2 ± 0.1 g/cm³
Boiling Point 351.9 ± 22.0 °C at 760 mmHg
Flash Point 178.1 ± 18.7 °C
Index of Refraction 1.558
Exact Mass 209.068802
Polar Surface Area 78.62000
LogP 2.79

The compound's classification within the broader family of isophthalate derivatives positions it alongside related structures such as dimethyl 5-aminoisophthalate and dimethyl 2-aminoisophthalate, each distinguished by the specific positioning of the amino substituent. These structural variations result in different chemical and physical properties, with this compound exhibiting unique characteristics that make it particularly suitable for specific synthetic applications and research investigations.

Overview of Current Research Landscape

Contemporary research involving this compound spans multiple disciplines, with significant contributions to synthetic methodology development, materials science, and pharmaceutical chemistry. Recent publications have demonstrated the compound's utility as a key intermediate in the synthesis of complex heterocyclic systems and bioactive molecules. Research teams have explored various synthetic pathways for accessing this compound, including selective reduction approaches and catalytic methodologies that improve yield and reaction efficiency.

Advanced synthetic strategies have emerged from investigations into diazide chemistry and self-immolative molecular systems. Research published in biomedical chemistry journals has detailed sophisticated synthetic routes beginning with dimethyl 5-aminoisophthalate and employing lithium aluminum hydride reduction techniques to generate key intermediates. These methodologies have been optimized to achieve high yields while maintaining regioselectivity, particularly in large-scale preparations where conventional approaches may prove inadequate.

Table 2: Recent Research Applications of this compound

Research Area Application Methodology Reference
Synthetic Methodology Diazide Synthesis Lithium Aluminum Hydride Reduction
Materials Science Metal-Organic Framework Precursors Solvothermal Synthesis
Pharmaceutical Chemistry Bioactive Molecule Intermediates Multi-step Synthetic Routes
Catalytic Chemistry Hydrogenation Processes Transition Metal Catalysis

The exploration of this compound in materials science has revealed promising applications in the development of metal-organic frameworks and porous materials. Research groups have investigated its potential as a building block for creating flexible sulfur-containing frameworks, where the compound's structural features contribute to unique adsorption properties and gate-opening mechanisms. These investigations have highlighted the importance of structural flexibility in designing materials with selective gas sorption capabilities.

Current synthetic approaches to this compound have benefited from advances in catalytic hydrogenation technology. Patent literature describes efficient methods for producing aminoterephthalate derivatives through catalytic hydrogenation of corresponding nitro compounds, achieving complete conversion rates and producing high-purity products. These industrial-scale methodologies represent significant improvements over traditional synthetic approaches, offering enhanced economic viability and environmental sustainability.

The research landscape continues to evolve with emerging applications in specialized synthetic transformations. Recent investigations have explored the compound's role in multi-component reactions and cycloaddition processes, where its unique electronic properties facilitate the formation of complex molecular architectures. These developments underscore the compound's versatility and its potential for contributing to advances in synthetic organic chemistry and pharmaceutical development.

Properties

IUPAC Name

dimethyl 4-aminobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENMFNFBJHLTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455051
Record name Dimethyl 4-aminoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63746-12-3
Record name 1,3-Benzenedicarboxylic acid, 4-amino-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63746-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl 4-aminoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-aminoisophthalate can be synthesized through the reduction of dimethyl 4-nitroisophthalate. The reduction is typically carried out using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the reducing agent. The reaction is performed in an ethyl acetate solvent at a temperature of around 40°C for about 5 hours . The product is then purified through column chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-aminoisophthalate undergoes various chemical reactions, including:

    Reduction: The nitro group in dimethyl 4-nitroisophthalate is reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Esterification: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Various nucleophiles under mild conditions.

    Esterification: Acidic or basic hydrolysis conditions.

Major Products Formed

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: 4-aminoisophthalic acid.

Scientific Research Applications

Synthesis Applications

Dimethyl 4-aminoisophthalate serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives that have potential applications in pharmaceuticals and materials science. A notable synthesis example includes its use in coupling reactions to form more complex molecules, which can be employed in drug development.

Example Synthesis Reaction

A specific reaction involving this compound is demonstrated as follows:4 Adamantan 1 yl phenoxy acetyl amino isophthalic acid dimethyl ester\text{4 Adamantan 1 yl phenoxy acetyl amino isophthalic acid dimethyl ester}This compound was synthesized with a yield of 76.3% using a combination of reagents including 1-hydroxy-7-aza-benzotriazole and N-ethyl-N,N-diisopropylamine in N,N-dimethylformamide .

Analytical Applications

In analytical chemistry, this compound is utilized as a standard or reagent in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Its stability and distinct spectral properties make it an effective compound for method development and validation.

Data Table for Analytical Applications

Technique Application Reference
HPLCMethod development for pharmaceutical analysis
Mass SpectrometryIdentification of metabolites
NMR SpectroscopyStructural elucidation of synthesized compounds

Biological Applications

Research indicates that derivatives of this compound exhibit biological activity, making them candidates for drug development. The compound's structural features allow it to interact with biological targets, potentially leading to therapeutic applications.

A study exploring the biological activity of various aminobenzoic acid derivatives, including this compound, revealed promising results in inhibiting certain enzymes relevant to cancer treatment. The findings suggest that modifications to the amine group can enhance efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism of action of dimethyl 4-aminoisophthalate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester groups can undergo hydrolysis. These interactions can affect the compound’s reactivity and its role in chemical syntheses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl 4-aminoisophthalate belongs to a family of substituted isophthalate esters. Below is a comparative analysis of its structural analogs, focusing on molecular properties, synthesis, and applications.

Key Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Synthesis Method Key Applications
This compound C₁₀H₁₁NO₄ 209.20 -NH₂ Hydrogenation of dimethyl 4-nitroisophthalate Herbicide intermediates
Dimethyl 4-hydroxyisophthalate C₁₀H₁₀O₅ 210.18 -OH Esterification of 4-hydroxyisophthalic acid Pharmaceuticals, fragrances
Dimethyl 4-nitroisophthalate C₁₀H₉NO₆ 251.19 -NO₂ Nitration of dimethyl isophthalate Precursor for amino derivatives

Comparative Analysis

Reactivity and Functional Group Influence
  • Amino Group (-NH₂): The amino group in this compound enhances nucleophilicity, making it reactive in substitution and condensation reactions. This property is exploited in synthesizing heterocyclic herbicides .
  • Hydroxy Group (-OH): Dimethyl 4-hydroxyisophthalate exhibits hydrogen-bonding capability, favoring applications in coordination chemistry and drug formulation. Its lower reactivity compared to the amino derivative limits its use in agrochemical synthesis .
  • Nitro Group (-NO₂): The nitro group in dimethyl 4-nitroisophthalate is electron-withdrawing, stabilizing the aromatic ring but requiring reduction (e.g., hydrogenation) for further functionalization .

Research Findings and Implications

Herbicidal Activity of Derivatives

Studies demonstrate that this compound-derived quinazoline-2,4-dione compounds exhibit significant inhibition of plant growth regulators, particularly targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis .

Stability and Handling

  • The amino group in this compound may require protection (e.g., acetylation) during storage to prevent oxidation, unlike the more stable nitro and hydroxy analogs .

Patent and Commercial Status

  • Dimethyl 4-hydroxyisophthalate is listed in NCATS Inxight Drugs with a validated UNII identifier (M57C256V9R), indicating regulatory approval for research use .
  • No commercial drugs directly derived from this compound are reported, highlighting its niche role as a synthesis intermediate .

Biological Activity

Dimethyl 4-aminoisophthalate (DMAI) is an organic compound with the molecular formula C10H11NO4C_{10}H_{11}NO_4 and a molecular weight of 209.2 g/mol. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article delves into the biological activity of DMAI, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

DMAI is classified as a phthalate ester, characterized by the presence of both amino and carboxyl functional groups. The amino group is positioned para to the carboxyl groups on an isophthalic acid framework, contributing to its distinct chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC₁₀H₁₁NO₄
Molecular Weight209.2 g/mol
Functional GroupsAmino, Ester
Structural ClassPhthalate Ester

The biological activity of DMAI is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the ester groups can undergo hydrolysis. These interactions facilitate its role in several biochemical pathways:

  • Enzyme Inhibition: DMAI has been studied as a precursor for synthesizing herbicides that inhibit the enzyme 4-Hydroxyphenylpyruvate dioxygenase (HPPD), crucial for plant growth.
  • Drug Development: The compound has shown promise in drug design, particularly as a building block for synthesizing biologically active derivatives .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of DMAI can significantly influence its biological activity. For instance, derivatives with different substitutions on the aromatic ring have demonstrated varying levels of potency against specific biological targets.

Key Findings:

  • Removal of methyl ester groups from active compounds often leads to a complete loss of activity, highlighting the importance of these functional groups .
  • The introduction of different substituents can enhance binding affinity and selectivity towards target enzymes .

Case Studies and Research Findings

  • Herbicide Development:
    • A study focused on synthesizing triketone-containing quinazoline-2,4-dione derivatives from DMAI revealed that these compounds effectively target HPPD, leading to significant herbicidal activity. The synthesis yielded high percentages (up to 83%) of desired products.
  • Pharmaceutical Applications:
    • Research into DMAI-derived compounds has led to the identification of potential allosteric inhibitors for SARS-CoV-2 RNA-dependent RNA polymerase. These studies utilized virtual screening techniques to optimize compound efficacy .
  • Toxicity Assessments:
    • Investigations into the toxicity profile of DMAI and its derivatives have indicated that certain modifications can reduce cytotoxic effects while maintaining biological activity, making them suitable candidates for further development in therapeutic applications .

Q & A

Q. How can researchers design robust kinetic studies to investigate the hydrolysis of this compound under physiological conditions?

  • Methodological Answer : Pseudo-first-order conditions are achieved by maintaining excess buffer (pH 7.4) and monitoring pH drift. Quenching aliquots at timed intervals with acidic methanol arrests hydrolysis. Data fitting to integrated rate laws (e.g., zeroth vs. first-order) validates mechanistic assumptions.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dimethyl 4-aminoisophthalate
Reactant of Route 2
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